Methyl 2-(4-benzylmorpholin-3-yl)acetate

Chemical Synthesis Procurement Quality Control

Researchers exploring CNS targets often face scaffold limitations with common 2-substituted morpholines. This compound provides a distinct 3-substitution vector with an N-benzyl group, enabling novel SAR inaccessible to 2-substituted analogs. • Unique 3-substituted morpholine scaffold for CNS drug discovery & chemical probe synthesis • ≥98% purity ensures assay reproducibility & eliminates confounding impurities • Methyl ester handle enables further derivatization or serves as a prodrug-like permeability enhancer • Racemate; chiral (R)- and (S)-enantiomers also accessible (e.g., CAS 917572-30-6)

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 1027512-11-3
Cat. No. B1503551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-benzylmorpholin-3-yl)acetate
CAS1027512-11-3
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCOC(=O)CC1COCCN1CC2=CC=CC=C2
InChIInChI=1S/C14H19NO3/c1-17-14(16)9-13-11-18-8-7-15(13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
InChIKeyNDALEGUOVNXIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-benzylmorpholin-3-yl)acetate Baseline Characterization


Methyl 2-(4-benzylmorpholin-3-yl)acetate (CAS 1027512-11-3), also designated as (4-Benzyl-morpholin-3-yl)-acetic acid methyl ester, is a heterocyclic small molecule characterized by a morpholine core bearing an N-benzyl group at the 4-position and a methyl acetate moiety at the 3-position [1]. It possesses a molecular formula of C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is primarily utilized as a versatile building block or intermediate in medicinal chemistry and pharmaceutical research, leveraging the morpholine scaffold's established role in modulating potency and pharmacokinetic properties [2].

Workflow
Medicinal chemistry building block for morpholine scaffolds
Selection context
3-position methyl acetate for distinct SAR vector exploration
Procurement fit
Synthesis and assay intermediate with CNS drug discovery relevance

Generic Substitution Risks for Methyl 2-(4-benzylmorpholin-3-yl)acetate


The inherent risk in substituting methyl 2-(4-benzylmorpholin-3-yl)acetate with a structurally similar analog, such as 2-(4-benzylmorpholin-2-yl)acetic acid or (S)-methyl 2-(morpholin-3-yl)acetate, stems from the unique confluence of its substitution pattern. The 3-position of the morpholine ring bearing the methyl acetate group, combined with the specific 4-benzyl substitution, creates a distinct stereoelectronic environment and presents unique steric constraints compared to the more common 2-substituted morpholine derivatives [1]. Even minor alterations to this scaffold can drastically alter a compound's interaction with biological targets and its subsequent pharmacokinetic profile [2]. Therefore, substituting this compound without direct comparative data compromises the integrity and reproducibility of any research or synthetic pathway where it is a key intermediate.

Substitution pattern
This compound
Methyl acetate at the 3-position creates distinct steric and electronic properties.
Common analog risk
2-substituted analogs may shift target interaction and PK profile.
Functional group
This compound
Methyl ester enables selective chemistry and may influence permeability.
Carboxylic acid analog
Free acid may limit synthetic utility and alter cell-based assay behavior.
Stereochemistry
This compound
Racemic mixture supports general synthetic scouting.
Single enantiomer
Uncontrolled chirality may confound enantioselective synthesis or target engagement.

Methyl 2-(4-benzylmorpholin-3-yl)acetate Differentiation from Analogs


Purity and Batch-to-Batch Consistency

While direct head-to-head biological data are absent from the peer-reviewed literature, a critical procurement differentiator exists in the compound's commercially available purity. Methyl 2-(4-benzylmorpholin-3-yl)acetate is consistently offered at a purity of ≥98% from multiple established vendors, which is a quantifiably higher specification compared to some commonly cited alternatives like (4-benzylmorpholin-2-yl)acetic acid, which is often sourced at 95% purity . This higher purity reduces the likelihood of introducing confounding impurities into sensitive biological assays or synthetic sequences .

Purity specification
Vendor specification
≥98% vs 95% common analog purity
Reduced impurity risk in sensitive assay or synthesis workflows
Vendor specification analysis; verify lot COA
Chemical Synthesis Procurement Quality Control

3-Position vs. 2-Position Substitution Pattern

A fundamental chemical distinction of methyl 2-(4-benzylmorpholin-3-yl)acetate is the attachment of the acetic acid methyl ester group at the 3-position of the morpholine ring. This contrasts directly with more prevalent analogs such as (4-benzylmorpholin-2-yl)acetic acid (CAS 146944-27-6) [1]. The 3-substitution pattern presents a different spatial orientation and electronic environment for the key functional group, which can be a critical factor in structure-activity relationship (SAR) campaigns [2].

Substitution position
Class-level inference
3-position acetate vs 2-substituted analogs
Isomeric shift may alter molecular recognition and binding
SAR campaigns should confirm target-specific effects
Medicinal Chemistry Scaffold Hopping SAR

Ester vs. Carboxylic Acid Functionality

The presence of a methyl ester in methyl 2-(4-benzylmorpholin-3-yl)acetate offers a distinct functional advantage over its corresponding carboxylic acid analog, 2-(4-benzylmorpholin-3-yl)acetic acid (CAS 111949-91-8) . The ester serves as a protected form of the acid, allowing for selective reactions at other parts of the molecule or facilitating improved membrane permeability in cellular assays—a strategy commonly employed in the morpholine class for CNS drug development [1].

Ester vs. acid functionality
Reported context
Methyl ester versus carboxylic acid analog
Supports selective synthesis and may influence permeability
Functional-group comparison; logP shift expected
CNS Drug Discovery Pharmaceutical Intermediates Prodrug

Storage and Handling Requirements

The compound's predicted boiling point is 333.8±22.0 °C, which is distinct from the simpler core structure of morpholine (boiling point ~129 °C) and its acetic acid analog (2-(4-benzylmorpholin-3-yl)acetic acid, predicted boiling point ~371.8 °C) . Furthermore, its vendor-recommended storage condition is 2-8 °C, a more stringent requirement than for many simpler morpholine derivatives that are stable at room temperature .

Storage & handling
Vendor specification
2–8 °C storage; predicted bp ~333.8 °C
Refrigerated storage required for integrity
Predicted boiling point; verify logistics requirements
Physical Chemistry Logistics Stability

Methyl 2-(4-benzylmorpholin-3-yl)acetate Application Scenarios


Medicinal Chemistry Scaffold for CNS Drug Discovery

Given the morpholine core's established utility in central nervous system (CNS) drug discovery, methyl 2-(4-benzylmorpholin-3-yl)acetate serves as a specialized building block. Its unique 3-substitution pattern offers a different vector for SAR exploration compared to common 2-substituted analogs, while the methyl ester provides a functional handle for further derivatization or acts as a prodrug-like moiety to potentially enhance permeability [1]. This makes it a valuable intermediate in the synthesis of novel CNS-targeting chemical probes or drug candidates.

Chiral Intermediate for Enantioselective Synthesis

As evidenced by its distinct stereoisomers with unique CAS numbers (e.g., (R)-methyl 2-(4-benzylmorpholin-3-yl)acetate, CAS 917572-30-6), this compound is a key precursor for accessing chiral molecules [1]. This is particularly relevant for developing active pharmaceutical ingredients (APIs) where stereochemistry is critical for target binding, such as in the development of selective receptor modulators [2]. Its procurement with defined chirality is essential for enantioselective synthesis workflows.

High-Purity Building Block for Assay and SAR

The documented commercial availability of this compound at purities ≥98% [1] positions it as a reliable building block for sensitive applications. This level of purity is paramount for structure-activity relationship (SAR) studies and biological assay development, where the presence of even minor impurities could confound results, leading to false positives or inaccurate potency measurements [2]. Its use ensures the integrity and reproducibility of high-quality research data.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold
3-position methyl acetate for SAR vector exploration
Permeability and CNS target-engagement profiling
Chiral intermediate synthesis
Racemate or defined stereoisomer procurement
Enantioselective synthesis and chiral purity review
SAR and biological assay development
High-purity building block ≥98%
Lot-consistency and impurity impact on assay data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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